molecular formula C7H6NaO4S+ B046856 Sodium 3-formylbenzenesulfonate CAS No. 5330-48-3

Sodium 3-formylbenzenesulfonate

Cat. No. B046856
CAS RN: 5330-48-3
M. Wt: 209.18 g/mol
InChI Key: AFIUOLGCFDPAKN-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium 3-formylbenzenesulfonate and its derivatives are synthesized through various methods, highlighting the compound's versatility. A notable synthesis involves the conversion of aldehyde bisulfite adducts to target compounds, demonstrating a pathway to 3-formylbenzenesulfonyl chloride derivatives. This process showcases the compound's foundational role in creating more complex derivatives (Xuefei Bao et al., 2017).

Molecular Structure Analysis

The crystal structure and molecular geometry of sodium 3-formylbenzenesulfonate derivatives provide insights into their interaction potentials. For instance, the synthesis and characterization of a sodium complex crystal with a three-dimensional network structure reveal the compound's capacity to form intricate molecular architectures, facilitated by hydrogen bonds and π-π stacking (Chen Yuan-tao, 2010).

Chemical Reactions and Properties

The compound's reactivity is showcased through its involvement in various chemical reactions, including the preparation of coordination polymers. These reactions not only highlight the compound's reactivity but also its potential in creating materials with unique luminescence and structural properties (Xiaoping Yang et al., 2008).

Scientific Research Applications

  • Synthesis of Nitrogen-Containing Heterocycles

    Sodium 3-formylbenzenesulfonate is utilized as a support for synthesizing nitrogen-containing heterocycles, including tricyclic indoles, 2'-arylpyridines, aminonaphthalenes, and 3-phenylisoquinolines (Lai et al., 2020).

  • Catalyst in Methoxycarbonylation of 1-Hexene

    It is used as a catalyst in the methoxycarbonylation of 1-hexene, achieving up to 92% yield and 73% regioselectivity for linear esters (Akiri & Ojwach, 2021).

  • Separation of Polycyclic Aromatic Hydrocarbons (PAHs)

    A related compound, Sodium dodecylbenzenesulfonate (SDBS), aids in separating PAHs by capillary electrophoresis (Kavran & Erim, 2002).

  • Synthesis of Luminescent Lanthanide Coordination Polymers

    Sodium 4-hydroxybenzenesulfonate dihydrate, a similar compound, is used in the synthesis of these polymers (Yang et al., 2008).

  • Nuclear Decontamination Processes

    Sodium dodecylbenzenesulfonate (SDBS) finds application in removing radioactive atoms, including Cs ions, in these processes (Kim et al., 2019; Noh et al., 2020).

  • Polyethylene Synthesis

    Sodium 2-formylbenzenesulfonate is involved in the insertion polymerization of ethylene to polyethylene (Deshmukh et al., 2019).

  • Anticancer Activity

    Sodium 3-formylbenzenesulfonate thiosemicarbazone complexes show moderate anticancer activity in human cancer cell lines (Sirbu et al., 2017).

  • Solubility Modeling

    Understanding the solubility of sodium 3-nitrobenzenesulfonate in various solvents aids in chemical reaction studies (Zhou et al., 2016).

  • Chemical Sensing Applications

    Sodium 4-styrenesulfonate homopolymers and block copolymers are used in this area (Mitsukami et al., 2001).

Safety And Hazards

Sodium 3-formylbenzenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

sodium;3-formylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIUOLGCFDPAKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-formylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PW Finn, M Bandara, C Butcher, A Finn… - Helvetica Chimica …, 2005 - Wiley Online Library
Inhibition of the enzyme histone deacetylase (HDAC) is emerging as a novel approach to the treatment of cancer. A series of novel sulfonamide derivatives were synthesized and …
Number of citations: 75 onlinelibrary.wiley.com
L Wang, X Bao, J Yang, H Li, Q Zhou, X Jiang… - Chemico-Biological …, 2016 - Elsevier
… Benzaldehyde as starting materials was reacted with oleum to afford sodium 3-formylbenzenesulfonate 9, which was transformed into (E)-3-(3-sulfophenyl)acrylic acid 10 by …
Number of citations: 9 www.sciencedirect.com
J Li, X Li, X Wang, J Hou, J Zang, S Gao… - Chemical Biology & …, 2016 - Wiley Online Library
Histone deacetylases ( HDAC s) allow histones to wrap DNA more tightly and finally lead to the repression of some tumor suppressor genes. Histone deacetylase inhibitors ( HDACI s) …
Number of citations: 3 onlinelibrary.wiley.com
R Vasiuta - 2018 - tuprints.ulb.tu-darmstadt.de
Titel für Page 1 Synthesis of BODIPY-tagged transition-metal complexes Development of novel fluorescent transition-metal complexes and their application for the study of catalytic …
Number of citations: 2 tuprints.ulb.tu-darmstadt.de

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